1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride
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Overview
Description
1-{Bicyclo[222]octan-2-yl}ethane-1-sulfonyl chloride is an organic compound characterized by a bicyclic structure
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with sulfonyl chloride reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the synthesis of biologically active compounds for medicinal research.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride can be compared with similar compounds such as:
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another bicyclic compound with different functional groups and applications.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core but have different substituents and chemical properties .
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H17ClO2S |
---|---|
Molecular Weight |
236.76 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c1-7(14(11,12)13)10-6-8-2-4-9(10)5-3-8/h7-10H,2-6H2,1H3 |
InChI Key |
LUGVAFQXDYUJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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